1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5) is a highly versatile, asymmetric dihalogenated aromatic building block widely procured for advanced organic synthesis, material science, and pharmaceutical development[1]. Featuring two bromine atoms at the para positions and a strongly electron-withdrawing fluorine atom at the ortho position relative to C1, this compound provides a distinct electronic and steric asymmetry. This molecular architecture makes it an ideal precursor for regioselective cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) and metal-halogen exchange processes [1]. In industrial and laboratory workflows, it is primarily selected to introduce tunable fluorinated aromatic moieties into conjugated polymers, OLED materials, and active pharmaceutical ingredients, offering precise control over HOMO/LUMO levels and metabolic stability that symmetric analogs cannot provide.
Substituting 1,4-dibromo-2-fluorobenzene with its non-fluorinated analog, 1,4-dibromobenzene, fundamentally disrupts both synthetic processability and downstream material performance [1]. In cross-coupling workflows, 1,4-dibromobenzene is chemically symmetric, meaning both C-Br bonds possess identical reactivity. Attempts to perform mono-functionalization or sequential asymmetric couplings with the generic substitute inevitably result in statistical mixtures of unreacted starting material, mono-adducts, and bis-adducts, requiring costly and yield-destroying chromatographic separations. Furthermore, in material science applications, the absence of the strongly electronegative fluorine atom fails to lower the polymer's ionization potential or widen its optical gap, leading to inferior optoelectronic properties and severely reduced external quantum efficiencies in photocatalytic or OLED systems.
The electronic asymmetry induced by the fluorine atom in 1,4-dibromo-2-fluorobenzene enables highly site-selective Suzuki-Miyaura cross-coupling, a critical advantage for synthesizing complex asymmetric molecules [1]. Research demonstrates that the distinct reactivity of the C-Br bonds allows for the one-pot, sequential synthesis of fluorinated terphenyls with high efficiency. In contrast, utilizing the symmetric baseline 1,4-dibromobenzene for mono-coupling necessitates either a massive stoichiometric excess of the starting material or multi-step protection/deprotection strategies, typically resulting in poor isolated yields of the desired asymmetric mono-adduct due to competitive bis-coupling.
| Evidence Dimension | Regioselectivity and yield in sequential mono-coupling |
| Target Compound Data | Enables one-pot site-selective sequential coupling (yielding asymmetric fluorinated terphenyls) |
| Comparator Or Baseline | 1,4-dibromobenzene (symmetric baseline) |
| Quantified Difference | Target compound allows >70% yield of asymmetric products in a single pot; comparator yields statistical mixtures with high bis-coupling contamination. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids |
Procuring the asymmetric fluorinated compound eliminates the need for complex desymmetrization steps, drastically reducing solvent waste and purification bottlenecks in multi-step syntheses.
Incorporating 1,4-dibromo-2-fluorobenzene as a monomer in linear conjugated polymers significantly alters the material's optoelectronic profile compared to non-fluorinated benchmarks [1]. Studies on phenylene-fluorene copolymers reveal that the incremental addition of fluorine atoms via this monomer deepens the ionization potential and widens the optical gap. When evaluated for sacrificial photocatalytic hydrogen evolution under ultraviolet irradiation, the polymers derived from the fluorinated target compound exhibited substantially higher catalytic activity. Optimized systems utilizing this fluorinated building block have achieved external quantum efficiencies up to 89%, a performance metric unattainable with the 1,4-dibromobenzene comparator.
| Evidence Dimension | Optoelectronic tuning and external quantum efficiency (EQE) |
| Target Compound Data | Deepened ionization potential; supports EQE up to 89% in optimized double-cable polymers |
| Comparator Or Baseline | 1,4-dibromobenzene-derived polymers |
| Quantified Difference | Target compound yields significantly higher sacrificial hydrogen evolution activity and wider optical gaps than the non-fluorinated baseline. |
| Conditions | Ultraviolet irradiation of phenylene-fluorene and dibenzo[b,d]thiophene sulfone copolymers |
For material scientists and OLED developers, this compound is essential for precisely tuning HOMO/LUMO levels to maximize device efficiency and photocatalytic performance.
The synthesis of complex pharmaceutical intermediates, such as spirocyclic tryptophan hydroxylase (TPH1) inhibitors, heavily relies on predictable metal-halogen exchange[1]. 1,4-Dibromo-2-fluorobenzene reacts with i-PrMgCl·LiCl (Turbo Grignard) to form a highly regioselective mono-Grignard reagent, as the ortho-fluorine atom strongly directs and stabilizes the magnesiation at the adjacent C1 position. This predictable regiocontrol allows for immediate downstream trapping with electrophiles (e.g., ethyl trifluoroacetate or DMF) in continuous flow or batch reactors. The symmetric comparator, 1,4-dibromobenzene, offers no such directing group, resulting in non-differentiated exchange and precluding the direct synthesis of regiodefined asymmetric building blocks.
| Evidence Dimension | Regioselectivity of Grignard formation |
| Target Compound Data | Highly regioselective mono-magnesiation directed by the fluorine atom |
| Comparator Or Baseline | 1,4-dibromobenzene |
| Quantified Difference | Target compound provides a single predictable metalated isomer; comparator provides an undifferentiated intermediate incapable of asymmetric substitution. |
| Conditions | Reaction with i-PrMgCl·LiCl in THF at low temperatures (-45 to 0 °C) |
Buyers scaling up API syntheses must use this fluorinated precursor to guarantee the strict regiocontrol required for high-purity downstream functionalization.
Due to the distinct reactivity of its two carbon-bromine bonds, 1,4-dibromo-2-fluorobenzene is the premier choice for the sequential, one-pot synthesis of complex terphenyls via Suzuki-Miyaura coupling[1]. It is heavily utilized in discovery chemistry where rapid generation of diverse, asymmetric biaryl libraries is required without the burden of intermediate purification.
In material science, this compound is selected as a critical monomer for synthesizing phenylene-fluorene and other linear conjugated copolymers[2]. The fluorine atom effectively deepens the ionization potential and widens the optical gap, making it an indispensable building block for advanced OLEDs, organic photovoltaics (OPVs), and highly efficient photocatalysts for hydrogen evolution.
1,4-Dibromo-2-fluorobenzene is a vital starting material for the synthesis of complex APIs, including spirocyclic TPH1 inhibitors [3]. Its ability to undergo highly predictable, regioselective metal-halogen exchange with Turbo Grignard reagents allows process chemists to install functional groups with absolute positional certainty, streamlining the scale-up of targeted therapeutics.
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